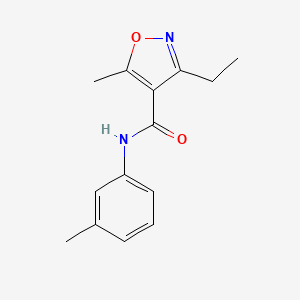
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide, also known as EMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMIM is a synthetic compound that belongs to the isoxazole family of compounds. Its chemical structure consists of a five-membered ring containing an oxygen and nitrogen atom, and a carboxamide group attached to a phenyl ring.
Mecanismo De Acción
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It is also believed to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
One of the limitations of this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings. This compound is also relatively expensive compared to other compounds that have similar anti-inflammatory properties.
Direcciones Futuras
There are a number of potential future directions for research on 3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of new derivatives of this compound that have improved solubility and bioavailability.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use in the treatment of inflammatory diseases and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of this compound in certain experimental settings, there are a number of potential future directions for research on this compound.
Métodos De Síntesis
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylbenzoyl chloride with 5-methylisoxazole in the presence of a base such as triethylamine. The resulting product is then treated with ethylamine to obtain this compound.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12-13(10(3)18-16-12)14(17)15-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGTTHARGFFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

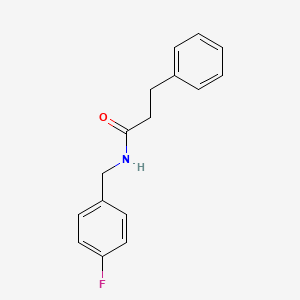
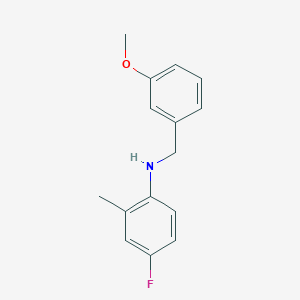
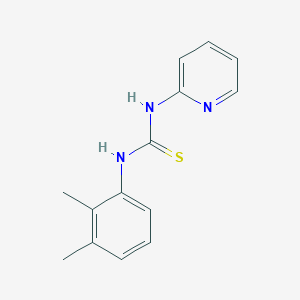
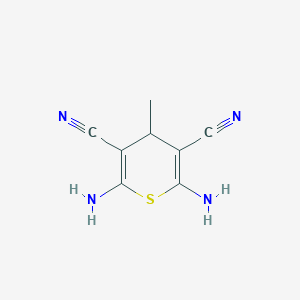
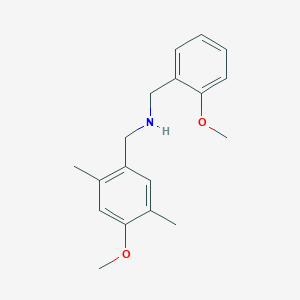
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
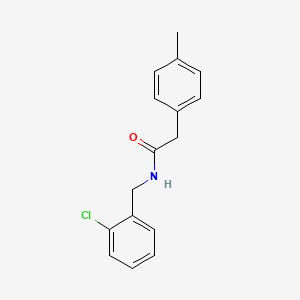



![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
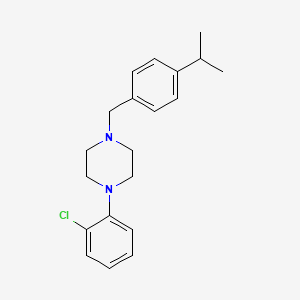
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)